molecular formula C14H16N2O3S B11470766 Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate

Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate

Cat. No.: B11470766
M. Wt: 292.36 g/mol
InChI Key: NHJJKAXTXXFTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a thioamide linkage. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate typically involves a multi-step process. One common method starts with the preparation of ethyl 4-aminobenzoate, which is then reacted with 2-methylprop-2-enamide in the presence of a suitable catalyst to form the enamido intermediate. This intermediate is further reacted with methanethioyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yield. The use of advanced reactors and automation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptor sites, thereby modulating biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

ethyl 4-(2-methylprop-2-enoylcarbamothioylamino)benzoate

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(18)10-5-7-11(8-6-10)15-14(20)16-12(17)9(2)3/h5-8H,2,4H2,1,3H3,(H2,15,16,17,20)

InChI Key

NHJJKAXTXXFTCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C(=C)C

Origin of Product

United States

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